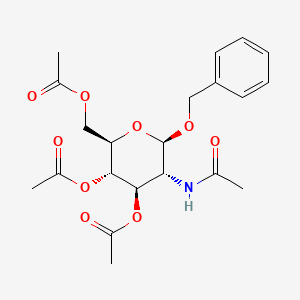

Benzyl2-acetamido-2-deoxy-3,4,6-tri-o-acetyl-beta-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside, is a derivative of glucose that is modified with an acetamido group and acetyl protections, as well as a benzyl group. This type of molecule is significant in carbohydrate chemistry and is often used as a building block for the synthesis of more complex saccharides.

Synthesis Analysis

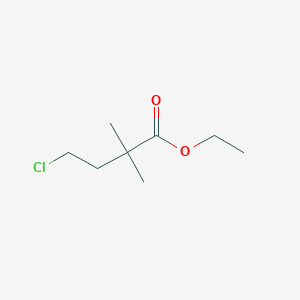

The synthesis of related compounds has been described in the literature. For instance, a method for synthesizing benzyl O-(2-O-methyl-β-D-galactopyranosyl)-(1→3)-2-acetamido-2-deoxy-β-D-glucopyranoside involves the treatment of a precursor with tert-butychlorodiphenylsilane and subsequent methylation and deprotection steps . Another synthesis approach for a similar compound, benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside, uses selective debenzylation-acetylation with ZnCl2-Ac2O-HOAc . These methods highlight the importance of selective protection and deprotection steps in the synthesis of such complex molecules.

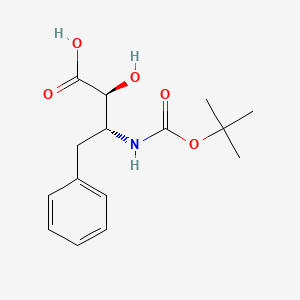

Molecular Structure Analysis

The molecular structure of these compounds is confirmed using techniques such as 13C-NMR spectroscopy. For example, the structure of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside and its derivatives was confirmed using this method . The use of NMR spectroscopy is crucial for determining the connectivity and configuration of the sugar moieties in these molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include condensation reactions, as seen in the formation of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D-galactopyranoside . Additionally, the oxazoline procedure is used for the synthesis of chitobiose derivatives, which involves the condensation of partially benzylated glucopyranosides with oxazoline derivatives . These reactions are key to forming glycosidic bonds between sugar units.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their protective groups and the presence of the acetamido group. The protective groups, such as benzyl and acetyl, are strategically placed to facilitate further chemical reactions while also affecting solubility and reactivity. The acetamido group is a common functional group in carbohydrates that mimics the structure of naturally occurring sugars, such as those found in chitin and glycoproteins.

Wissenschaftliche Forschungsanwendungen

Diagnostic Marker in Ovarian Cancer

A modified procedure was developed to determine serum enzyme activity using synthetic substrates, including a derivative of Benzyl2-acetamido-2-deoxy-3,4,6-tri-o-acetyl-beta-D-glucopyranoside, as receptors. This procedure was employed to test the diagnostic value of the enzyme activity for ovarian cancer. Although a significant increase in enzyme activity was observed in patients with active disease, the study recommended caution in evaluating the enzyme as a diagnostic marker due to the overlap of enzyme activity between patients and healthy controls (Madiyalakan et al., 1987).

Enzyme Composition in Seminal Plasma

The activity and isoenzyme composition of N-acetyl-β-D-hexosaminidase, using Benzyl2-acetamido-2-deoxy-3,4,6-tri-o-acetyl-beta-D-glucopyranoside as a fluorigenic substrate, were determined in seminal plasma of fertile and infertile men. The study found significant differences in isoenzyme composition between patients with secretory azoospermia and controls, although these differences were not deemed a useful marker for the condition (Tassi et al., 2006).

Biomarker in Diabetic Nephropathy

The urinary excretion of N-Acetyl-beta-D-glucosaminidase (NAG), measured using a derivative of Benzyl2-acetamido-2-deoxy-3,4,6-tri-o-acetyl-beta-D-glucopyranoside, was investigated in insulin-dependent diabetic patients. The study observed elevated urinary NAG activity, especially in patients with microalbuminuria or poor glycemic control, indicating its association with early diabetic nephropathy and poor long-term glycemic control (Watts et al., 1988).

GM2 Gangliosidosis Research

In studies of late onset GM2 gangliosidosis and Tay-Sachs disease, tissues were assayed using Benzyl2-acetamido-2-deoxy-3,4,6-tri-o-acetyl-beta-D-glucopyranoside. These studies aimed to understand the activity of hexosaminidase A and the genetic compounds of different subunit mutations, providing insights into the diagnosis and understanding of these conditions (Charrow et al., 1985) & (Shukry et al., 1993).

Cancer Research

The activity of N-acetyl hexosaminidase, involving Benzyl2-acetamido-2-deoxy-3,4,6-tri-o-acetyl-beta-D-glucopyranoside, was studied in cancer patients. The study found significantly greater enzyme activity in patients with solid malignant tumors, indicating the potential use of hexosaminidase isozymes as an ancillary diagnostic test for malignancy (Lo & Kritchevsky, 1978).

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO9/c1-12(23)22-18-20(30-15(4)26)19(29-14(3)25)17(11-27-13(2)24)31-21(18)28-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3,(H,22,23)/t17-,18-,19-,20-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEBBPWXWFHKBU-PFAUGDHASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451099 |

Source

|

| Record name | Benzyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl2-acetamido-2-deoxy-3,4,6-tri-o-acetyl-beta-D-glucopyranoside | |

CAS RN |

13343-66-3 |

Source

|

| Record name | Benzyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,8-Dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1337422.png)